![molecular formula C16H11F2N3O3S B2496949 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea CAS No. 1219903-95-3](/img/structure/B2496949.png)
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Molecular Formula
- Molecular Formula: C14H12F2N2O2S
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of urea can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxinobenzothiazole moiety may enhance these effects due to its structural similarity to known bioactive compounds.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for key enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibitory activity against:
- α-glucosidase : Important in carbohydrate metabolism and diabetes management.
- Acetylcholinesterase : Relevant for neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The presence of fluorine atoms is often associated with enhanced biological activity in pharmaceuticals.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of urea derivatives, including those similar to the compound . The findings indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Case Study 2: Enzyme Inhibition
Another research article focused on the synthesis of sulfonamides containing dioxin moieties and their inhibitory effects on α-glucosidase and acetylcholinesterase. The results showed promising inhibitory activity, suggesting therapeutic potential for managing type 2 diabetes and Alzheimer's disease .
Case Study 3: Antimicrobial Testing
In a comparative study of various synthesized compounds, those with structural similarities to the target compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this chemical framework .
Mecanismo De Acción
The mechanism of action of 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-difluorophenyl)-3-phenylurea: A simpler urea derivative with similar structural features.
1-(2,6-difluorophenyl)-3-(benzothiazol-2-yl)urea: A compound with a similar core structure but lacking the dioxino ring.
Uniqueness
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea is unique due to the presence of the dioxino ring fused to the benzothiazole moiety. This structural feature may impart specific chemical and biological properties that distinguish it from other similar compounds.
Actividad Biológica
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl moiety and a benzothiazole unit. Its molecular formula is C13H10F2N2O2S, with a molecular weight of approximately 306.29 g/mol. The presence of the difluorophenyl group is significant for enhancing biological activity through improved binding interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds derived from benzothiazole have been shown to inhibit various Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some studies suggest that derivatives containing the benzothiazole moiety can inhibit tumor growth in various cancer models . Specifically, compounds with structural similarities to this compound have been evaluated for their antiproliferative effects against human cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions including the formation of the urea linkage followed by cyclization to form the dioxin and benzothiazole frameworks.
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Study : A study evaluated various substituted benzothiazoles for antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Evaluation : In vitro assays were conducted on human colon cancer cell lines (HCT116) and breast cancer cell lines (MCF-7). Compounds similar to the target compound showed potent antiproliferative effects with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors involved in cellular signaling pathways. For example:
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-8-2-1-3-9(18)14(8)20-15(22)21-16-19-10-6-11-12(7-13(10)25-16)24-5-4-23-11/h1-3,6-7H,4-5H2,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOHBEAZNXTKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.